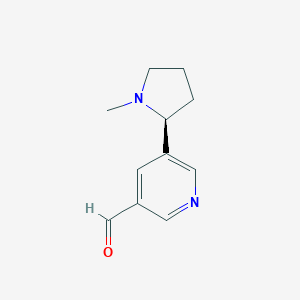

S-Nicotine-5-carboxaldehyde

Description

Contextualizing S-Nicotine-5-carboxaldehyde in Nicotine (B1678760) Alkaloid Research

Nicotine is a naturally occurring alkaloid predominantly found in the tobacco plant, Nicotiana tabacum. nih.gov It exists as two stereoisomers, (S)-nicotine and (R)-nicotine, with the (S)-enantiomer being the most abundant and pharmacologically active form. nih.govebi.ac.uk The study of nicotine and its effects on the nervous system is a vast field, driven by its role as the primary addictive substance in tobacco. drugbank.com

This compound is a synthetic analogue of (S)-nicotine. It belongs to a broad class of nicotine derivatives created for research purposes. lgcstandards.com In this compound, a carboxaldehyde group (-CHO) is attached to the 5th position of the pyridine (B92270) ring of the nicotine molecule. This specific modification allows scientists to investigate how changes to the nicotine structure affect its interaction with biological receptors.

Significance of Investigating Nicotine Derivatives in Chemical Biology

The investigation of nicotine derivatives is crucial for understanding the structure and function of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com These receptors are a family of ligand-gated ion channels found throughout the central and peripheral nervous systems and are involved in numerous physiological processes. wikipedia.org By systematically altering the chemical structure of nicotine and observing the resulting changes in biological activity, researchers can map the binding sites of these receptors. nih.govchemrxiv.org This process, known as structure-activity relationship (SAR) analysis, is fundamental to chemical biology and drug discovery.

Nicotine derivatives serve as chemical probes to characterize the pharmacological profiles of different nAChR subtypes. lgcstandards.com This knowledge is instrumental in designing new compounds that could selectively target specific nAChR subtypes, a key goal in the development of novel therapeutics for various conditions. scirp.org

Overview of Research Directions for this compound

The primary research application for this compound has been as a pharmacological tool to probe the ligand-binding sites of nAChRs. A significant area of its use has been in the study of invertebrate nAChRs, which are important targets for anthelmintic drugs used to treat parasitic nematode infections. nih.gov

By comparing the potency of this compound with other nicotine analogues on specific receptors, researchers can deduce which chemical features are critical for receptor activation. For instance, studies have used this compound to help characterize the pharmacological profile of the Asu-ACR-16 receptor, a type of nAChR found in the parasitic nematode Ascaris suum. nih.gov Findings from this line of research help in understanding the structural requirements for agonist activity at this particular receptor, noting that the bent structure of the aldehyde group on this compound appears less favorable for binding within the receptor's pocket compared to other chemical groups. nih.govresearchgate.net

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde | lgcstandards.com |

| CAS Number | 852238-97-2 | scbt.com |

| Molecular Formula | C₁₁H₁₄N₂O | scbt.com |

| Molecular Weight | 190.24 g/mol | scbt.com |

| Synonyms | S-(-)-Nicotine-5-carboxaldehyde | lgcstandards.com |

Detailed Research Findings

Research has utilized this compound in comparative studies to determine the structure-activity relationships at specific nAChRs. In a study characterizing the Asu-ACR-16 receptor from Ascaris suum, this compound was tested alongside a range of other nicotine derivatives.

The compound was found to be an agonist at this receptor, but with lower potency compared to (S)-nicotine and other analogues. The half-maximal effective concentration (EC₅₀) for this compound was determined to be 11.51 ± 0.63 μM. nih.gov This places it in the lower potency range among the derivatives tested in that study, providing valuable data on how substitutions on the pyridine ring influence receptor activation.

Comparative Potency of Nicotine Derivatives at the Asu-ACR-16 Receptor

| Compound | EC₅₀ (μM) |

| (S)-5-ethynyl-anabasine | 0.14 ± 0.01 |

| (S)-5-bromoanabasine | 0.32 ± 0.03 |

| 5-methylnicotine | 0.99 ± 0.17 |

| (S)-5-bromonicotine | 2.04 ± 0.12 |

| (S)-nicotine | 6.21 ± 0.56 |

| Acetylcholine (ACh) | 6.36 ± 0.49 |

| This compound | 11.51 ± 0.63 |

| Nornicotine | 25.73 ± 4.71 |

| Source: nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEQTJXXUQPCGD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471028 | |

| Record name | S-NICOTINE-5-CARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852238-97-2 | |

| Record name | S-NICOTINE-5-CARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for S Nicotine 5 Carboxaldehyde

Stereoselective Synthesis of S-Nicotine Scaffolds for Derivatization

The creation of the (S)-nicotine scaffold is a foundational step in the synthesis of its derivatives. researchgate.netnih.gov The stereochemistry at the 2'-position of the pyrrolidine (B122466) ring is critical, with the (S)-enantiomer being the naturally occurring and often more biologically active form. researchgate.netnih.gov

Enantioselective Methodologies for Pyridine-Substituted Nicotine (B1678760) Analogues

Various enantioselective methods have been developed to synthesize pyridine-substituted nicotine analogues, ensuring the correct stereoconfiguration. acs.org One approach involves the use of chiral auxiliaries. For instance, amino galactose can be used as a chiral auxiliary reagent in the synthesis of (S)-nornicotine, a precursor to (S)-nicotine. google.com Another strategy employs iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines, which provides a highly enantioselective route to nicotine derivatives. researchgate.net

A notable enantioselective total synthesis of nicotine utilizes an iodine-mediated Hofmann–Löffler reaction. acs.org This method is significant because it proceeds under moderate conditions and tolerates the free pyridine (B92270) core, which can sometimes interfere with electrophilic iodine reagents. acs.org The synthesis begins with the condensation of a pyridine-3-carboxaldehyde with a chiral sulfinamide, followed by the addition of a Grignard reagent to form a key intermediate with high diastereoselectivity. acs.org This intermediate then undergoes a C–H amination to form the pyrrolidine ring. acs.org

Application of Chiral Resolving Agents in S-Nicotine-5-carboxaldehyde Precursor Synthesis

Chiral resolving agents are instrumental in separating enantiomers from a racemic mixture, a common strategy in the synthesis of (S)-nicotine precursors. scirp.orgscirp.org This method involves the formation of diastereomeric salts with a chiral acid, which can then be separated by fractional crystallization. mdpi.comgoogle.com

One novel approach utilizes (S)-Ibuprofen as a chiral resolving agent to separate a racemic homoallylic alcohol intermediate. scirp.orgscirp.org The esterification of the alcohol with (S)-Ibuprofen produces diastereomers that are separable by column chromatography. scirp.orgscirp.org Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols, which can then be converted to (R)- or (S)-nicotine. scirp.orgscirp.org

Other chiral acids that have been employed for the resolution of nornicotine, a direct precursor to nicotine, include O,O'-disubstituted tartaric acids and N-lauroyl-(R)-alanine. nih.govmdpi.com The choice of chiral acid and solvent system is critical for achieving efficient separation and high enantiomeric excess. mdpi.com For example, the use of N-lauroyl-(R)-alanine in a mixture of methyl tert-butyl ether (MTBE) and chloroform (B151607) has been shown to yield (S)-nornicotine with high enantiomeric purity. nih.gov

Table 1: Chiral Resolving Agents for Nicotine Precursors

| Precursor | Chiral Resolving Agent | Outcome | Reference |

|---|---|---|---|

| Racemic homoallylic alcohol | (S)-Ibuprofen | Separation of diastereomeric esters | scirp.orgscirp.org |

| Racemic nornicotine | O,O'-disubstituted tartaric acids | Formation and separation of diastereomeric salts | mdpi.com |

| Racemic nornicotine | N-lauroyl-(R)-alanine | Isolation of (S)-nornicotine with 92% ee | nih.gov |

Functionalization at the 5-Position of the Pyridine Ring

The introduction of substituents at the 5-position of the nicotine pyridine ring is a key strategy for modifying its properties. acs.orgsnmjournals.org This functionalization can alter the molecule's interaction with biological targets. snmjournals.org

Introduction of the Carboxaldehyde Group: Methodological Considerations

The introduction of a carboxaldehyde group at the 5-position of the (S)-nicotine scaffold is a critical transformation to yield this compound. This can be achieved through various synthetic routes. One common strategy involves the lithiation of a protected nicotine derivative followed by reaction with a formylating agent. For instance, 6-methoxynicotine can be deprotonated at the C-5 position using a strong base like mesityllithium, and the resulting organolithium species can then be reacted with a suitable electrophile to introduce the aldehyde functionality. researchgate.net

Another approach involves the functionalization of a pre-existing group at the 5-position. For example, a 5-bromo-nicotine derivative can be converted to the desired aldehyde through a metal-catalyzed cross-coupling reaction followed by oxidation. acs.org The synthesis of related 5-substituted analogs, such as 5-(3′-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine, has been achieved by first introducing an allyl group at the 5-position via a Stille coupling, which is then converted to the desired functional group. snmjournals.org

Regioselectivity in 5-Substituted Nicotine Derivatization

Achieving regioselectivity in the derivatization of the nicotine pyridine ring is a significant synthetic challenge. acs.orgncsu.edu The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role. Directed ortho-metalation is a powerful technique for achieving regioselective functionalization. nih.govacs.org By using specific bases and conditions, it is possible to deprotonate the pyridine ring at a specific position, allowing for the introduction of a variety of functional groups. researchgate.netacs.org

For instance, the deprotonation and substitution at the C-5 position of (S)-6-methoxynicotine can be achieved with high regioselectivity using mesityllithium. researchgate.net The presence of the methoxy (B1213986) group at the 6-position helps to direct the deprotonation to the adjacent C-5 position. Similarly, conditions for the C-4 lithiation of other 6-substituted nicotine derivatives have also been developed. researchgate.net The ability to selectively functionalize different positions on the pyridine ring allows for the synthesis of a wide range of nicotine analogs with diverse substitution patterns. acs.orgnih.gov

Advanced Synthetic Strategies for this compound Analogues

The development of advanced synthetic strategies enables the creation of diverse libraries of this compound analogues for further research. thieme-connect.comrsc.org These methods often focus on efficiency and the ability to generate structural diversity.

One such strategy is the use of intramolecular [3+2] cycloaddition of azomethine ylides. thieme-connect.com This methodology allows for the rapid construction of nicotine analogues containing an additional fused heterocyclic ring from nicotinaldehyde. thieme-connect.com The reaction can be performed under both thermal and microwave conditions, and the resulting products can be further modified through desilylation. thieme-connect.com

Combinatorial synthesis using multicomponent reactions, such as the Ugi four-component reaction (4-CR), provides a practical one-pot synthesis of nicotine analogs. rsc.org This approach allows for the rapid assembly of the pyrrolidine moiety through an intramolecular base-promoted 5-endo cycloisomerization, followed by reduction to yield the final products. rsc.org

Furthermore, the development of fused-ring nicotine derivatives from (S)-nicotine has been explored. researchgate.netresearchgate.net For example, the synthesis of (S)-macrostomine has been achieved in five steps from natural nicotine, with a key step being a pyridyne Diels-Alder cycloaddition reaction. researchgate.net These advanced methods open up possibilities for creating novel and complex nicotine-based structures.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| (S)-Nicotine-5-carboxaldehyde |

| (S)-Nicotine |

| (R)-Nicotine |

| (S)-Nornicotine |

| Pyridine-3-carboxaldehyde |

| 6-Methoxynicotine |

| 5-Bromo-nicotine |

| 5-(3′-Fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine |

| (S)-Macrostomine |

Development of Novel Synthetic Pathways for Nicotine Derivatives

The creation of 5-substituted nicotine analogs like this compound relies on strategic modifications of the nicotine scaffold. acs.orgacs.org Synthetic efforts can be broadly categorized into the modification of natural (S)-nicotine or the total synthesis from simpler precursors, which often allows for greater structural diversity.

A common strategy for producing 5-substituted nicotine derivatives involves starting with a readily available precursor, such as (S)-nicotine or its demethylated form, (S)-nornicotine. The synthesis of these precursors has been optimized through various methods, including chemical and enzymatic routes. For instance, efficient syntheses of (S)-nornicotine, a key intermediate, have been developed using imine reductase (IRED) and glucose dehydrogenase (GDH) enzymes, which can achieve high yields and excellent enantiomeric purity. acs.org Chemical methods, such as the reduction of myosmine (B191914) followed by enantiomeric separation, also provide a scalable route to optically pure (S)-nornicotine. mdpi.comnih.gov

Once the core (S)-nicotine or (S)-nornicotine structure is obtained, functionalization at the 5-position of the pyridine ring is the next critical step. This is often achieved through halogenation. The synthesis of 5-bromonicotine, for example, creates a versatile intermediate. nih.gov The bromo group can then be converted to the desired carboxaldehyde functionality. This transformation can be accomplished through several established organometallic methods:

Lithiation and Formylation: Reaction of 5-bromonicotine with an organolithium reagent (like n-butyllithium) at low temperatures generates a lithiated intermediate. Quenching this intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer an alternative. eie.gr For example, a palladium-catalyzed formylation reaction could be employed, using a source of carbon monoxide and a hydride donor. Transition-metal-catalyzed reactions are powerful tools for creating carbon-carbon bonds on heterocyclic rings. sioc-journal.cnsioc-journal.cntorontomu.ca

An alternative to modifying existing nicotine is total synthesis. Many asymmetric syntheses of nicotine start with 3-pyridinecarboxaldehyde, building the chiral pyrrolidine ring step-by-step. bris.ac.ukgoogle.comresearchgate.net A similar approach could be adapted by starting with a pyridine derivative already functionalized at the 5-position, although this may add complexity to the initial steps.

The introduction of the aldehyde group makes this compound a valuable platform for further derivatization. The aldehyde is susceptible to a wide range of chemical transformations, including:

Oxidation to the corresponding carboxylic acid (5'-carboxynicotine).

Reduction to the alcohol (5'-hydroxymethylnicotine).

Reductive amination to form various secondary and tertiary amines.

Condensation reactions with nucleophiles, such as hydrazines or hydroxylamines. For analytical purposes, aldehydes are often derivatized with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA). coresta.orgresearchgate.netfrontiersin.org

These potential derivatizations highlight the synthetic utility of this compound as an intermediate for creating a diverse library of novel nicotine analogs.

Evaluation of Synthetic Route Efficiency and Scalability

Enzymatic and chemo-enzymatic routes are increasingly favored for their high efficiency and sustainability. The synthesis of (S)-nornicotine from myosmine using co-immobilized IRED and GDH enzymes is a prime example. This method can be implemented in a continuous flow system, which offers precise control over reaction conditions and simplifies scaling up. acs.org Such biocatalytic methods often proceed with very high yields and near-perfect enantioselectivity under mild, aqueous conditions, reducing the need for expensive chiral resolving agents or harsh reagents. acs.orgresearchgate.net

The table below compares different approaches for the synthesis of (S)-nornicotine, a crucial precursor for this compound.

| Method | Starting Material | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) | Scalability Notes |

| Chemo-enzymatic | Myosmine | Imine Reductase (IRED), Glucose Dehydrogenase (GDH) | >99% conversion | >99% ee | Suitable for continuous flow and large-scale production. acs.org |

| Chemical Reduction & Resolution | Myosmine | NaBH₄, N-lauroyl-(R)-alanine | ~90% (reduction), then resolution | 92% ee (after resolution) | Scalable, but requires enantiomeric resolution and reagent recycling for cost-effectiveness. mdpi.com |

| Asymmetric Chemical Synthesis | 3-Pyridinecarboxaldehyde, (R)-tert-butylsulfinamide | Grignard reagents, chiral auxiliaries | Good | High | Provides direct access to the chiral product but may involve more complex steps and expensive reagents. google.comresearchgate.net |

Ultimately, the choice of synthetic route depends on the desired scale and purity requirements. For large-scale, cost-effective production, a chemo-enzymatic approach to the core scaffold followed by an efficient functionalization step appears to be the most promising strategy. acs.orgmdpi.com

Molecular Interactions and Receptor Pharmacology of S Nicotine 5 Carboxaldehyde

Agonist Activity at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

S-Nicotine-5-carboxaldehyde has been evaluated for its ability to activate nAChRs. While comprehensive data across all human nAChR subtypes remains to be fully elucidated, studies on homologous receptors in other organisms provide valuable initial insights into its pharmacological profile.

Detailed evaluations of this compound's potency and efficacy at specific human nAChR subtypes, such as the α4β2, α3β4, and α7 subtypes, are not extensively available in the current body of scientific literature. These subtypes are crucial targets for understanding the central nervous system effects of nicotinic compounds. The α4β2 subtype is the most abundant high-affinity nicotine (B1678760) binding site in the brain, implicated in nicotine addiction and reward. The α7 subtype is involved in cognitive processes, and the α3β4 subtype plays a role in the autonomic nervous system. Further research is necessary to characterize the specific interactions of this compound with these human receptor subtypes to fully understand its potential pharmacological effects.

To better understand the pharmacological uniqueness of this compound, its activity has been compared with that of other well-characterized nicotine alkaloids and their derivatives.

A comparative study on the nematode Ascaris suum nicotinic acetylcholine receptor (Asu-ACR-16) provides a preliminary framework for understanding the relative potency of this compound. In this system, this compound exhibited a potency that was comparable to that of the parent compound, S-Nicotine, and another 5-substituted derivative, S-5-Bromonicotine. Notably, all three of these compounds were found to be less potent than S-SIB-1508Y, a compound known for its high affinity for certain nAChR subtypes.

Table 1: Comparative Potency of Nicotine Analogs at the Asu-ACR-16 Receptor

| Compound | Relative Potency Rank |

|---|---|

| S-SIB-1508Y | 1 (Most Potent) |

| S-5-Bromonicotine | 2 |

| S-Nicotine | 2 |

| This compound | 2 |

Data derived from a study on the nematode Asu-ACR-16 receptor.

Comparative Pharmacological Profiling with Other Nicotine Alkaloids and Derivatives

Structure-Activity Relationship (SAR) Studies of the 5-Carboxaldehyde Moiety

The introduction of a carboxaldehyde group at the 5-position of the pyridine (B92270) ring of nicotine significantly alters its electronic and steric properties, thereby influencing its interaction with nAChRs. Understanding the structure-activity relationship (SAR) of this moiety is crucial for rational drug design.

The orientation and conformation of the 5-carboxaldehyde group are critical for its interaction with the amino acid residues within the nAChR binding pocket. The carbonyl oxygen of the aldehyde can act as a hydrogen bond acceptor, potentially forming key interactions that influence binding affinity and efficacy. The rotational freedom of the carboxaldehyde group allows it to adopt various conformations, and its preferred orientation within the receptor's binding site will be dictated by the specific steric and electronic environment of the pocket. Computational modeling and structural biology techniques are essential to elucidate the precise conformational preferences of the aldehyde group of this compound when bound to different nAChR subtypes. Such studies would reveal whether specific conformations are required for agonist activity and how these might differ between receptor subtypes.

Furthermore, the size and polarity of the 5-substituent influence the steric fit and potential for specific interactions within the binding pocket. The carboxaldehyde group, with its polar nature, may engage in hydrogen bonding or dipole-dipole interactions with receptor residues that are not accessible to less polar substituents like a bromine atom. The collective influence of these electronic and steric factors ultimately determines the binding affinity, selectivity, and functional activity of this compound at different nAChR subtypes.

Molecular Docking and Computational Chemistry Approaches to Binding Site Analysis

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are essential tools for predicting the interaction of novel ligands like this compound with their biological targets. nih.gov These in silico approaches model the ligand's binding pose and affinity within the receptor's binding site, providing insights into the structural basis of its activity. elifesciences.orgnih.gov

The orthosteric binding site of neuronal nAChRs is located at the interface between an α subunit (the principal face) and an adjacent subunit (the complementary face). nih.gov This pocket is lined with a cluster of aromatic amino acid residues that are crucial for ligand recognition and binding. nih.gov For agonists like nicotine, a key interaction is the cation-π bond formed between the protonated nitrogen of the ligand's pyrrolidine (B122466) ring and the electron-rich face of a tryptophan residue (e.g., Trp149 in the α1 subunit, Trp156 in α4). mdpi.comchemrxiv.org

For this compound, docking simulations would be employed to predict its orientation within this aromatic cage. It is hypothesized that the core nicotinic scaffold would engage in interactions similar to those of nicotine itself. The protonated nitrogen is expected to form a strong cation-π interaction with the key tryptophan residue. mdpi.com Additional van der Waals and hydrophobic interactions with other aromatic residues, such as tyrosine (e.g., Tyr93, Tyr190, Tyr198) and leucine, would further stabilize the ligand-receptor complex. nih.govrupress.org

| Residue (Subunit) | Interaction Type | Interacting Ligand Moiety | Significance |

|---|---|---|---|

| Trp (α) | Cation-π | Protonated Pyrrolidine Nitrogen | Primary anchor for agonist binding. |

| Tyr (α) | Hydrogen Bond / van der Waals | Pyrrolidine/Pyridine Rings | Stabilizes ligand in the pocket. |

| Cys (α) | van der Waals | Pyridine Ring | Contributes to the shape of the binding pocket. |

| Various (Complementary Subunit) | Hydrogen Bond (Predicted) | 5-Carboxaldehyde Group | Potential for enhanced affinity and/or selectivity. |

Receptor Binding Dynamics and Allosteric Modulation

Kinetic Studies of Ligand-Receptor Association and Dissociation

The interaction between a ligand and its receptor is a dynamic process characterized by rates of association (k_on) and dissociation (k_off). These kinetic parameters determine not only the ligand's affinity (expressed as the dissociation constant, Kd, where Kd = k_off / k_on) but also its duration of action at the receptor. pnas.org While specific kinetic studies for this compound have not been reported, the principles of ligand-receptor dynamics provide a framework for its expected behavior.

The association rate (k_on) is influenced by the diffusion of the ligand to the binding site and the initial conformational selection process. The dissociation rate (k_off) reflects the stability of the ligand-receptor complex; a slower k_off indicates a longer residence time and, consequently, a more sustained receptor activation. For nicotinic agonists, binding is a multi-step process that induces a conformational change in the receptor, transitioning it from a low-affinity resting state to a high-affinity open or desensitized state. elifesciences.org The dissociation of an agonist from the open channel state is significantly slower than from the closed state, which is fundamental to the mechanism of channel gating. pnas.org

It is anticipated that this compound, as an orthosteric agonist, would follow these principles. The rate of its association would be governed by its ability to access the binding pocket, while its dissociation rate would be a key determinant of its efficacy and the duration of the cellular response. The potential for additional hydrogen bonding via the 5-carboxaldehyde group could theoretically decrease the dissociation rate (slower k_off), leading to a longer residence time and potentially higher potency or efficacy compared to nicotine.

Investigation of Allosteric Modulatory Effects on nAChR Function

Allosteric modulators are compounds that bind to a site on the receptor that is topographically distinct from the orthosteric agonist binding site. mdpi.comroyalsocietypublishing.org These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), and they function by altering the receptor's response to the orthosteric agonist. nih.gov PAMs, for instance, typically enhance the agonist-evoked response without activating the receptor on their own. nih.gov

Given that this compound is a close structural analogue of nicotine, an orthosteric agonist, it is highly probable that it also acts at the orthosteric site. There is currently no evidence to suggest that it functions as an allosteric modulator. Its primary mechanism of action is expected to be direct activation of the nAChR through binding at the same α-subunit interface as acetylcholine and nicotine. nih.gov Any modulation of receptor function would likely arise from its specific binding affinity and kinetics at the orthosteric site, which in turn dictates its efficacy as a full or partial agonist. mdpi.com

Signal Transduction Pathways Mediated by this compound Interaction

Downstream Cellular Responses to nAChR Activation

Activation of nAChRs by an agonist initiates a cascade of intracellular signaling events that extend beyond the initial ion flux. nih.gov These downstream pathways are critical for the long-term cellular changes induced by nicotinic stimulation, including effects on cell survival, proliferation, and synaptic plasticity. nih.govamegroups.org Assuming this compound is a potent nAChR agonist, it would be expected to trigger these well-established signaling cascades.

Key pathways activated by neuronal nAChR stimulation include:

The PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt (also known as Protein Kinase B) form a central signaling hub that promotes cell survival and inhibits apoptosis. nih.govbiorxiv.org Activation of this pathway is a common consequence of nAChR-mediated calcium influx.

The MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is involved in regulating gene expression, proliferation, and differentiation. nih.govresearchgate.net Nicotinic agonists have been shown to cause phosphorylation and activation of ERK in various cell types.

Activation of these pathways by this compound would lead to a range of cellular responses, such as altered gene transcription, regulation of apoptosis-related proteins (e.g., Bcl-2), and modulation of synaptic strength. nih.govresearchgate.net The specific outcome would depend on the nAChR subtype activated, the cell type, and the duration of stimulation. amegroups.org

| Signaling Pathway | Key Mediators | Primary Cellular Functions | Initiating Signal |

|---|---|---|---|

| PI3K/Akt Pathway | PI3K, Akt, mTOR | Cell survival, anti-apoptosis, protein synthesis | Ca²⁺ influx |

| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, gene expression | Ca²⁺ influx, G-protein coupling |

| JAK2/STAT3 Pathway | JAK2, STAT3 | Anti-inflammatory response, gene expression | Receptor-kinase interaction |

| Calcineurin/NFAT Pathway | Calcineurin, NFAT | Gene transcription, immune response | Sustained Ca²⁺ elevation |

Ion Channel Gating and Calcium Signaling Dynamics

The primary function of nAChRs is to act as ligand-gated ion channels. plos.org The binding of an agonist like this compound to the orthosteric sites is predicted to trigger a rapid conformational change in the receptor protein, a process known as channel gating. rupress.orgnih.gov This allosteric transition involves a rotation of the extracellular domains, which is transmitted to the transmembrane domains, causing the hydrophobic gate in the channel pore to open. plos.orgresearchgate.net

The open channel is permeable to cations, primarily Na⁺ and K⁺, leading to a net inward current that depolarizes the cell membrane. wikipedia.org Crucially, many neuronal nAChR subtypes, particularly those containing the α7 subunit, are also highly permeable to Ca²⁺. nih.govnih.gov The activation of nAChRs by this compound is therefore expected to induce a complex calcium signal through multiple mechanisms:

Direct Calcium Influx: Direct entry of Ca²⁺ through the nAChR channel pore itself. nih.gov

Activation of Voltage-Dependent Calcium Channels (VDCCs): The initial membrane depolarization caused by Na⁺ influx activates nearby VDCCs, leading to a secondary, and often larger, influx of Ca²⁺. nih.gov

Calcium-Induced Calcium Release (CICR): The initial rise in intracellular Ca²⁺ from the first two sources can trigger the release of even more Ca²⁺ from internal stores, such as the endoplasmic reticulum, via ryanodine (B192298) receptors (RyRs) and inositol (B14025) trisphosphate receptors (IP3Rs). nih.govresearchgate.net

This multifaceted calcium signal acts as a critical second messenger, initiating the downstream signaling pathways and cellular responses described previously, such as neurotransmitter release and activation of calcium-dependent enzymes. nih.govplos.org The amplitude, duration, and spatial distribution of the calcium signal are key determinants of the ultimate physiological effect of this compound. mdpi.com

Biological and Biochemical Pathways Involving S Nicotine 5 Carboxaldehyde

Metabolic Fate and Biotransformation Studies of Nicotine (B1678760) Derivatives

The biotransformation of nicotine, a prominent alkaloid from the Solanaceae family, is a complex process involving multiple enzymatic pathways primarily in the liver. mdpi.com These pathways are crucial in determining the pharmacokinetic profile of nicotine and its derivatives.

In humans, nicotine is extensively metabolized, with 70–80% being converted to cotinine (B1669453). nih.govpharmgkb.org This transformation is a two-step process. The initial and rate-limiting step is the 5′-oxidation of nicotine to form nicotine-Δ1′(5′)-iminium ion, an intermediate that exists in equilibrium with 5′-hydroxynicotine. nih.govmdpi.com This is followed by the oxidation of the iminium ion to cotinine. nih.govmdpi.com

Beyond the primary pathway to cotinine, several other metabolic routes exist. nih.gov These include:

N-oxidation: Catalyzed by flavin-containing monooxygenase 3 (FMO3), this pathway converts about 4–7% of nicotine into nicotine N′-oxide. nih.govpharmgkb.org

Glucuronidation: Uridine diphosphate-glucuronosyltransferase (UGT) enzymes, particularly UGT2B10, catalyze the direct conjugation of nicotine to form (S)-nicotine-N-β-glucuronide, accounting for 3–5% of nicotine metabolism. nih.govpharmgkb.org

N-demethylation: A minor pathway in humans, this process converts nicotine to nornicotine. nih.govpharmgkb.org

2′-hydroxylation: This pathway, catalyzed by cytochrome P450 enzymes, leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone (aminoketone). pnas.org

The table below summarizes the major enzymatic pathways of nicotine metabolism.

| Pathway | Primary Enzyme(s) | Key Metabolite(s) | Percentage of Metabolism |

| C-oxidation | CYP2A6, Aldehyde Oxidase | Nicotine-Δ1′(5′)-iminium ion, Cotinine | 70-80% nih.govpharmgkb.org |

| N-oxidation | Flavin-containing monooxygenase 3 (FMO3) | Nicotine N′-oxide | 4-7% nih.govpharmgkb.org |

| Glucuronidation | Uridine diphosphate-glucuronosyltransferases (UGTs) | (S)-nicotine-N-β-glucuronide | 3-5% nih.govpharmgkb.org |

| N-demethylation | Cytochrome P450 (e.g., CYP2A6, CYP2B6) | Nornicotine | Minor pathway nih.govpharmgkb.org |

| 2'-hydroxylation | Cytochrome P450 2A6 (P450 2A6) | 4-(methylamino)-1-(3-pyridyl)-1-butanone | Minor pathway pnas.org |

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the metabolism of nicotine and its derivatives. mdpi.com

Cytochrome P450 2A6 (CYP2A6): CYP2A6 is the principal enzyme responsible for the initial 5′-oxidation of nicotine, which is the rate-limiting step in its conversion to cotinine. mdpi.commdpi.comnih.gov This enzyme accounts for over 90% of this metabolic conversion. mdpi.com The activity of CYP2A6 is also integral to the metabolism of cotinine itself, converting it to trans-3′-hydroxycotinine. mdpi.commdpi.com Furthermore, CYP2A6, along with CYP2B6 and CYP2A13, can catalyze the N-demethylation of nicotine to nornicotine. pharmgkb.org It has also been demonstrated that CYP2A6 can catalyze the 2'-hydroxylation of nicotine, a pathway that was not previously established in mammalian systems. pnas.orgpnas.org The rate of this 2'-hydroxylation to form aminoketone was found to be approximately 11% of the rate of cotinine formation in incubations with human P450 2A6. pnas.orgpnas.org

Other Cytochrome P450 Enzymes: While CYP2A6 is dominant, other P450 enzymes contribute to nicotine metabolism. CYP2B6 and CYP2D6 are also involved in the C-oxidation of nicotine. mdpi.comsoton.ac.uk CYP2A13, which is expressed in the lung, is also capable of catalyzing this step and may be significant in individuals with reduced CYP2A6 or CYP2B6 function. pharmgkb.org

Aldehyde Oxidase (AOX1): Following the CYP-mediated formation of the nicotine-Δ1′(5′)-iminium ion, the cytosolic enzyme aldehyde oxidase catalyzes the second step of the major metabolic pathway, oxidizing the iminium ion to cotinine. nih.govpharmgkb.orgoaepublish.com However, studies have also shown that CYP2A6 and CYP2A13 can metabolize the nicotine iminium ion directly to cotinine, indicating that aldehyde oxidase is not strictly required for this conversion. nih.gov

While direct evidence for S-Nicotine-5-carboxaldehyde as a major metabolite in standard nicotine biotransformation pathways is not prominent in the reviewed literature, its structure suggests a potential role as an intermediate. The aldehyde group at the 5-position of the pyridine (B92270) ring is a key feature. Aldehyde groups are common intermediates in metabolic pathways and are often substrates for aldehyde oxidase or aldehyde dehydrogenase enzymes, which would oxidize the carboxaldehyde to a carboxylic acid.

One plausible, though not definitively demonstrated, pathway could involve the metabolism of related nicotine derivatives. For instance, the oxidation of a methyl group at the 5-position of the pyridine ring of a nicotine analog could potentially yield a hydroxymethyl intermediate, which could then be oxidized to the corresponding aldehyde, this compound. However, research has more clearly established other metabolic fates for nicotine derivatives, such as the formation of aminoketone via 2'-hydroxylation by P450 2A6. pnas.org This aminoketone is a precursor to the lung carcinogen NNK. pnas.org

Microbial Degradation Pathways and Biocatalysis

Microorganisms have developed diverse and efficient enzymatic systems to degrade nicotine, utilizing it as a source of carbon and nitrogen. researchgate.netnih.gov This microbial catabolism presents alternative biochemical routes compared to mammalian metabolism.

Microbial degradation of nicotine primarily follows three routes: the pyridine pathway, the pyrrolidine (B122466) pathway, and a hybrid of the two. researchgate.netbeilstein-journals.org Each pathway is characterized by specific initial enzymatic steps.

The Pyridine Pathway: Best characterized in Arthrobacter species, this pathway begins with the hydroxylation of the pyridine ring. beilstein-journals.orgscispace.com

Nicotine Dehydrogenase (NDH): This molybdenum-containing enzyme catalyzes the initial hydroxylation of nicotine at the 6-position of the pyridine ring to produce 6-hydroxynicotine. beilstein-journals.orgnih.gov This enzyme is also referred to as nicotine hydroxylase. asm.org

6-Hydroxynicotine Oxidase: This enzyme further oxidizes 6-hydroxynicotine. researchgate.net

The Pyrrolidine Pathway: Common in Pseudomonas species, this pathway initiates with an attack on the pyrrolidine ring. researchgate.netbeilstein-journals.org

Nicotine Oxidase / Nicotine Oxidoreductase (Nox/NicA2): This flavoprotein catalyzes the initial oxidation of the pyrrolidine ring. beilstein-journals.orgnih.gov

The Hybrid Pathway: Observed in bacteria like Agrobacterium tumefaciens S33, this pathway combines elements of the other two. asm.orgfrontiersin.org It starts with the pyridine pathway's initial step (hydroxylation via nicotine dehydrogenase) and then proceeds through intermediates common to the pyrrolidine pathway. frontiersin.org Enzymes like 6-hydroxy-L-nicotine oxidase (Hno) are involved. frontiersin.org

The table below details key enzymes in microbial nicotine degradation pathways.

| Pathway | Organism Example(s) | Key Initial Enzyme(s) | Initial Reaction |

| Pyridine Pathway | Arthrobacter nicotinovorans, Nocardioides sp. JS614 | Nicotine Dehydrogenase (NDH) | Hydroxylation of the pyridine ring to form 6-hydroxynicotine beilstein-journals.orgnih.gov |

| Pyrrolidine Pathway | Pseudomonas putida S16 | Nicotine Oxidase (NicA1/NicA2) | Oxidation of the pyrrolidine ring beilstein-journals.orgnih.gov |

| Hybrid Pathway | Agrobacterium tumefaciens S33, Shinella sp. HZN7 | Nicotine Dehydrogenase (NdhAB) | Hydroxylation of the pyridine ring to form 6-hydroxynicotine asm.orgfrontiersin.org |

Microorganisms are capable of transforming not only nicotine but also its derivatives. semanticscholar.org For example, a Pseudomonas species was shown to degrade nornicotine, producing intermediates like 6-hydroxymyosmine, which indicates a hydroxylation of the pyridine ring. semanticscholar.org Strains like Sphingomonas melonis TY can utilize nicotine as a sole source of carbon and nitrogen through a variant of the pyridine and pyrrolidine pathway. researchgate.net

The ability of microbial enzymes to perform specific chemical modifications on the nicotine scaffold is of significant interest for biocatalysis. These enzymes can be used to produce valuable chemical precursors for the pharmaceutical and agricultural industries. frontiersin.org For instance, the hydroxylation of the pyridine ring or modifications to the side chain can create novel, functionalized molecules. frontiersin.org The study of microbial degradation pathways continues to reveal novel enzymes and biochemical reactions with potential applications in bioremediation and the synthesis of specialty chemicals. beilstein-journals.orgfrontiersin.org

In Vivo Pharmacological Investigations (excluding dosage/administration)

Neuropharmacological Studies of this compound and Analogs

This compound is classified as an active nicotine analog, suggesting its utility in studies aimed at understanding the function and modulation of nicotinic acetylcholine (B1216132) receptors. lgcstandards.com The neuropharmacology of such analogs is a critical area of research, particularly in the context of neurodegenerative diseases.

While direct neuropharmacological data for this compound is limited, studies on other nicotine analogs provide valuable insights. For instance, analogs of nicotine have been shown to possess neuroprotective properties. These effects are often attributed to their interaction with nAChRs, which can lead to the enhancement of cognitive functions like attention and memory, and the facilitation of neurotransmitter release. mdpi.com The neuroprotective effects of nicotine and its derivatives are thought to be mediated, in part, by the stimulation of α7 nAChRs. mdpi.com

Research into nicotine's primary metabolite, cotinine, which is also a nicotine analog, has revealed it to be neuroactive. Cotinine can cross the blood-brain barrier and interacts with nAChRs, producing a range of neuropharmacological and behavioral effects. frontiersin.orgfrontiersin.org This underscores the principle that structural analogs of nicotine can retain significant activity within the central nervous system.

Table 1: Investigated Neuropharmacological Effects of Nicotine Analogs

| Compound/Analog | Investigated Effect | Potential Mechanism |

| Nicotine | Cognition enhancement, Neuroprotection | Agonist at most nAChRs, facilitating neurotransmitter release. mdpi.comebi.ac.uk |

| Cotinine | Neuroprotection, Cognitive improvement | Weak agonist at nAChRs; potential positive allosteric modulator of α7 nAChRs. frontiersin.orgfrontiersin.orgfrontiersin.org |

| Nornicotine | Behavioral sensitization | Activation of dopaminergic systems via nAChRs. frontiersin.org |

This table is generated based on available research on nicotine and its analogs to infer the potential areas of investigation for this compound.

Interactions with Central and Peripheral Nervous Systems

As an analog of nicotine, this compound is expected to interact with both the central nervous system (CNS) and the peripheral nervous system (PNS) through its action on nicotinic acetylcholine receptors. These receptors are widely distributed throughout the body, including in the brain, autonomic ganglia, the adrenal medulla, and at neuromuscular junctions. drugbank.comwikipedia.org

Central Nervous System (CNS): In the brain, the activation of nAChRs by nicotine and its analogs triggers the release of a variety of neurotransmitters, including dopamine (B1211576), acetylcholine, norepinephrine (B1679862), serotonin, and beta-endorphin. mdpi.comdrugbank.com This widespread neurotransmitter release underlies the complex effects of nicotinic compounds on mood, cognition, and arousal. mdpi.com The reinforcing and addictive properties of nicotine are primarily linked to the release of dopamine in the brain's reward pathways. drugbank.com The presence of nAChRs on glial cells also suggests a role in modulating neuroinflammatory processes within the CNS. frontiersin.org

Peripheral Nervous System (PNS): In the PNS, nicotinic receptors are crucial for ganglionic transmission in both the sympathetic and parasympathetic nervous systems. wikipedia.org Activation of these receptors in autonomic ganglia can lead to a range of physiological effects. drugbank.com For example, nicotine's action on nAChRs in the adrenal medulla stimulates the release of epinephrine (B1671497) into the bloodstream, causing peripheral vasoconstriction, increased heart rate, and elevated blood pressure. drugbank.com Nicotinic receptors at the neuromuscular junction are fundamental for muscle contraction. wikipedia.org

Table 2: Neurotransmitter Systems Modulated by Nicotinic Receptor Activation

| Neurotransmitter | Primary Location of Release | Associated CNS/PNS Effects |

| Dopamine | Cortico-limbic pathways (CNS) | Reward, reinforcement, motor control. drugbank.com |

| Acetylcholine | Various brain regions (CNS) | Arousal, learning, memory. mdpi.com |

| Norepinephrine | Locus coeruleus (CNS) | Arousal, attention, stress response. drugbank.com |

| Epinephrine | Adrenal Medulla (PNS) | Increased heart rate, blood pressure. drugbank.com |

| Serotonin | Various brain regions (CNS) | Mood regulation, appetite. drugbank.com |

This table outlines the general interactions of nicotinic agonists with neurotransmitter systems, providing a framework for the potential effects of this compound.

Role in Receptor-Mediated Behavioral and Physiological Responses

The interaction of this compound with nAChRs is predicted to elicit a spectrum of behavioral and physiological responses, mirroring those observed with nicotine. These responses are a direct consequence of the receptor's activation and the subsequent cascade of neurochemical events.

Behavioral Responses: Nicotine and its analogs are known to induce diverse behavioral effects. These include influences on anxiety, depression-like behaviors, and cognition. nih.gov For instance, nicotine has been shown to improve memory and learning in various studies. mdpi.com It can also function as a discriminative stimulus, a property used in research to study the subjective effects of drugs. ebi.ac.uk However, the behavioral effects can be complex; for example, acute nicotine administration has been reported to induce anxiety in animal models. researchgate.net The metabolite cotinine has also been shown to alter locomotor activity and reinforcement-related behaviors. frontiersin.org

Physiological Responses: The physiological effects of activating nicotinic receptors are widespread. Centrally, these compounds can influence arousal and sleep-wake cycles. ebi.ac.uk Peripherally, the most prominent effects include cardiovascular changes such as an increase in heart rate and blood pressure. ebi.ac.uk These effects are primarily mediated by the release of catecholamines like epinephrine and norepinephrine from the adrenal medulla and sympathetic nerve endings. drugbank.com

The specific profile of behavioral and physiological responses to this compound would depend on its precise affinity and efficacy at different nAChR subtypes, a common variable among different nicotine analogs.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of S-Nicotine-5-carboxaldehyde from reaction mixtures and for assessing its purity.

The enantiomeric purity of synthetic nicotine (B1678760) derivatives is a critical parameter, as the biological activity can differ significantly between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. For nicotine and its analogs, polysaccharide-based chiral stationary phases are commonly employed. phenomenex.com These columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives, provide the necessary stereoselectivity to resolve the (S)- and (R)-enantiomers.

While specific HPLC methods for this compound are not extensively documented in the literature, the general approach would involve a normal-phase HPLC system. A typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. jascoinc.comfrontiersin.orgcoresta.org The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. UV detection is commonly used for quantification, typically at a wavelength around 260 nm, which corresponds to the absorption maximum of the pyridine (B92270) ring. coresta.org The successful separation of nicotine enantiomers has been achieved in under 10 minutes using modern HPLC columns and methodologies. jascoinc.com

Table 1: Representative Chiral HPLC Parameters for Nicotine Analogs

| Parameter | Typical Conditions |

| Column | Polysaccharide-based chiral stationary phase (e.g., Lux AMP) phenomenex.com |

| Mobile Phase | Hexane/Ethanol with additives (e.g., trifluoroacetic acid, triethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

This table represents typical conditions for the chiral separation of nicotine and its analogs; specific optimization would be required for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For nicotine and its derivatives, GC-MS is widely used for identification and quantification in various matrices, including biological samples and e-liquids. nih.govsrce.hracs.orgresearchgate.net Due to the polar nature of nicotine and its derivatives, derivatization is sometimes employed to improve chromatographic performance, although it is often not necessary.

In the context of this compound, GC-MS would be valuable for assessing its purity and identifying any byproducts from its synthesis. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization. This allows for the confirmation of the molecular weight and the identification of characteristic fragments. For complex mixtures, the high resolving power of the gas chromatograph separates the components before they enter the mass spectrometer. Non-targeted GC-MS analysis can also be used to identify unknown impurities in synthetic nicotine products. wiley.com

Table 2: Illustrative GC-MS Parameters for Nicotine Derivative Analysis

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-WAX, HP-5MS) acs.orgwiley.com |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., starting at 70°C, ramping to 250°C) srce.hr |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (scanning or selected ion monitoring mode) |

This table provides an example of GC-MS conditions used for the analysis of nicotine-related compounds; the method would need to be adapted for this compound.

Spectroscopic Techniques for Structural Elucidation (excluding basic identification data)

Spectroscopic methods are fundamental for the detailed structural analysis of this compound and its derivatives, providing insights into the molecular framework and electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, coupling constants, and signal integrations allow for the unambiguous assignment of the molecular structure.

The ¹H NMR spectrum of this compound would show characteristic signals for the protons on the pyridine and pyrrolidine (B122466) rings. The aldehyde proton would appear as a distinct singlet or multiplet in the downfield region (around 10 ppm). The aromatic protons on the pyridine ring and the aliphatic protons on the pyrrolidine ring would have specific chemical shifts and coupling patterns that can be assigned through detailed analysis, including 2D NMR techniques like COSY and HSQC. The use of chiral complexing agents in NMR can also be employed to determine the enantiomeric ratio of nicotine derivatives. nih.gov

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom. The carbonyl carbon of the aldehyde group would have a characteristic chemical shift in the downfield region (around 190 ppm).

Table 3: Reported NMR Spectroscopic Data for 5-(1-methylpyrrolidin-2-yl)pyridine-3-carbaldehyde

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | 10.13-10.12 (m, 1H), 8.97-8.96 (m, 1H), 8.79 (s, 1H), 8.18 (s, 1H), 3.30-3.20 (m, 2H), 2.38-1.67 (m, 4H) |

| ¹³C NMR | 191.26, 154.81, 150.91, 135.13, 131.69, 68.53, 57.19, 40.64, 35.66, 23.02 |

Data obtained from a synthesis report of the compound.

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is a cornerstone for the identification of metabolites and derivatives of nicotine. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For this compound, HRMS can confirm its molecular formula by providing a precise mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns, which serve as a structural fingerprint for the compound and its metabolites. In metabolic studies, the identification of metabolites often involves comparing the fragmentation patterns of the parent drug with those of its potential biotransformation products. While the metabolism of this compound has not been specifically reported, it is plausible that it could undergo oxidation of the aldehyde group to a carboxylic acid or reduction to an alcohol.

Table 4: Reported High-Resolution Mass Spectrometry Data for 5-(1-methylpyrrolidin-2-yl)pyridine-3-carbaldehyde

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 191.1184 | 191.1182 |

Data obtained from a synthesis report of the compound.

In Vitro and In Vivo Analytical Applications

The analytical techniques described above are applied in both in vitro and in vivo studies to understand the metabolic fate and biological effects of nicotine derivatives.

Due to a lack of specific studies on this compound, this section will describe the general application of these analytical methods for related nicotine analogs.

In vitro studies, such as those using liver microsomes, are employed to investigate the metabolic pathways of new compounds. In such experiments, the parent compound is incubated with the microsomes, and at various time points, samples are taken and analyzed, typically by LC-MS/MS. This allows for the identification of metabolites and the determination of the rate of metabolism. The use of NMR has also been explored to study nicotine metabolism and to determine the nicotine metabolite ratio, which can be an indicator of an individual's metabolic rate. nih.govescholarship.org

Detection and Characterization of Novel Metabolites and Derivatives in Biological Systems

Consistent with the lack of quantification methods, there is no available scientific literature detailing the detection or characterization of novel metabolites and derivatives of this compound in biological systems. The metabolic pathway of nicotine is well-documented to proceed primarily through oxidation of the pyrrolidine ring, leading to the formation of cotinine (B1669453). Further metabolism results in a variety of other compounds, but this compound is not identified as a known metabolite in these established pathways.

It is plausible that this compound is a synthetic compound used in specific research contexts rather than a naturally occurring metabolite. Its characterization has been described in the context of its chemical synthesis. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), have been used to confirm its structure.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Reported Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.13-10.12 (m, 1H), 8.97-8.96 (m, 1H), 8.79 (s, 1H), 8.18 (s, 1H), 3.30-3.20 (m, 2H), 2.38-1.67 (m, 4H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 191.26, 154.81, 150.91, 135.13, 131.69, 68.53, 57.19, 40.64, 35.66, 23.02 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₁H₁₅N₂O [M+H]⁺: 191.1184, Found: 191.1182 |

Data sourced from chemical synthesis documentation.

Should this compound be administered in a research setting, its metabolic fate would be of interest. Hypothetically, the aldehyde group could undergo oxidation to a carboxylic acid or reduction to an alcohol. The nicotine moiety would likely undergo metabolism similar to nicotine itself, leading to N-oxidation or hydroxylation of the pyrrolidine ring. However, without empirical data from in vitro or in vivo studies, any discussion of its metabolites remains speculative. The absence of such research indicates that the biological role and toxicological profile of this compound are currently unknown.

Future Research Directions and Therapeutic Implications

Rational Design of Novel Nicotinic Ligands Based on S-Nicotine-5-carboxaldehyde Scaffold

The foundation of this compound provides a versatile template for creating new molecules with tailored properties for interacting with nAChRs. mdpi.com This rational design approach is crucial for developing ligands with improved therapeutic profiles. nih.govnih.gov

A primary goal in designing novel nicotinic ligands is to achieve selectivity for specific nAChR subtypes, such as the α4β2, α7, and α6β2* receptors, which are implicated in various neurological conditions. nih.govnih.gov The structure of this compound serves as an excellent starting point for this optimization. The aldehyde group at the 5-position of the pyridine (B92270) ring can be chemically modified to explore a wide range of substituents, thereby altering the ligand's interaction with the receptor's binding pocket. researchgate.net

Research has shown that even minor structural changes to the nicotine (B1678760) scaffold can significantly impact functional activity, determining whether a compound acts as a full or partial agonist. mdpi.com For instance, studies on nicotine derivatives have demonstrated that substitutions on the pyridine ring influence potency and efficacy. In one study, (S)-nicotine-5-carboxaldehyde itself was tested as an agonist on the nematode Asu-ACR-16 receptor, a model for studying nAChR pharmacology. nih.gov

The following table presents data from a study on nicotine analogues tested on the Asu-ACR-16 receptor, illustrating how different substitutions affect agonist potency (EC₅₀) and maximum current (Iₘₐₓ). nih.gov

| Compound | EC₅₀ (μM) | Iₘₐₓ (%) |

| (S)-Nicotine | 6.21 ± 0.56 | 82.39 ± 2.52 |

| (S)-Nicotine-5-carboxaldehyde | 16.51 ± 1.11 | 91.13 ± 2.37 |

| 5-Methylnicotine | 17.58 ± 1.29 | 89.23 ± 2.76 |

| (S)-5-Bromonicotine | 24.28 ± 2.05 | 92.56 ± 3.41 |

This interactive table shows the half-maximal effective concentration (EC₅₀) and maximum current (Iₘₐₓ) for this compound and related compounds on the Asu-ACR-16 receptor. nih.gov

Future work will involve synthesizing a library of derivatives from the this compound scaffold and evaluating their binding affinities and functional activities across a panel of human nAChR subtypes. nih.gov The goal is to identify compounds with high affinity and subtype selectivity, potentially leading to therapeutics with fewer side effects. For example, optimizing for α6β2* selectivity over the ganglionic α3β4* subtype is a key strategy to reduce undesirable peripheral effects. nih.gov

Beyond designing ligands that bind to the primary acetylcholine (B1216132) (orthosteric) site, there is growing interest in developing allosteric modulators. mdpi.com These molecules bind to distinct sites on the receptor to enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the effects of the natural neurotransmitter. mdpi.comnih.gov Targeting allosteric sites is a promising strategy for achieving greater subtype selectivity, as these sites are often less conserved across different nAChR subtypes than the highly conserved orthosteric binding pocket. chemrxiv.orgnih.gov

The this compound scaffold could be adapted to create novel allosteric modulators. By modifying the core structure, it may be possible to shift the binding preference from the orthosteric site to an allosteric pocket. A rational approach could involve targeting unique interfaces between subunits, such as the α5/α4 interface, which does not bind acetylcholine or nicotine and thus represents a potential site for highly selective PAMs. anr.fr The development of α3β4-selective NAMs, for instance, has been identified as a promising therapeutic strategy for treating substance use disorders. chemrxiv.orgnih.gov The discovery of compounds that act as PAMs for α7 nAChRs has generated enthusiasm for treating cognitive deficits, as these modulators can enhance the receptor's function in response to endogenous acetylcholine. nih.govnih.gov

Advanced Computational and Structural Biology Applications

The synergy between computational modeling and structural biology is essential for accelerating the drug discovery process. nih.gov These techniques provide atomic-level insights into how ligands interact with their targets, guiding the design of more effective molecules.

Obtaining high-resolution three-dimensional structures of nAChRs in complex with ligands is critical for rational drug design. mdpi.com Techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) can reveal the precise binding pose of a ligand and the key molecular interactions that determine its affinity and selectivity. mdpi.comelifesciences.org

While a specific structure for this compound bound to a human nAChR is not yet available, studies of related ligands and homologous proteins like the acetylcholine-binding protein (AChBP) provide a blueprint. nih.govmdpi.com These studies highlight crucial interactions, such as the cation-π interaction between the protonated nitrogen of the ligand's pyrrolidine (B122466) ring and a conserved tryptophan residue in the receptor's aromatic box. mdpi.commdpi.com Furthermore, computational studies on enzymes that metabolize nicotine, such as nicotine oxidoreductase (NicA2), have detailed the active site environment where S-nicotine is bound by a cage of aromatic residues. acs.org

Future research should aim to crystallize this compound or its promising derivatives in complex with various nAChR subtypes or their extracellular domains. The resulting structures would provide an invaluable template for understanding the molecular basis of its activity and for designing new analogues with improved pharmacological properties.

Computational modeling is a powerful tool for predicting the properties of new chemical entities before they are synthesized, saving time and resources. researchgate.net Predictive models can be used to forecast a compound's binding affinity, functional activity, and metabolic stability.

For ligands based on the this compound scaffold, molecular docking simulations can predict how newly designed analogues will fit into the nAChR binding site. mdpi.com Research has already shown a positive correlation between calculated binding affinities from docking models and experimentally observed EC₅₀ values for a series of nicotine derivatives. nih.gov More advanced techniques, such as quantitative structure-activity relationship (QSAR) models and machine-learning algorithms, can be trained on existing data to predict the activity of new compounds. amazonaws.com For example, neural network models have been used to predict the chemical transformations of compounds under specific conditions, an approach that could be adapted to forecast the metabolic fate of novel nicotinic ligands. amazonaws.com Such predictive models are useful for medicinal chemists to prioritize which designed compounds should be synthesized and advanced in the drug discovery pipeline. researchgate.net

Development of this compound as a Probe for Biochemical Pathways

The reactive aldehyde group makes this compound an attractive candidate for development as a chemical probe to investigate biological systems. Nicotine itself has been used as a precursor for the synthesis of other functionalized pyridines, including drugs and insecticides. researchgate.net

The aldehyde functionality can readily undergo chemical reactions, allowing it to be tagged with fluorescent molecules or radioisotopes. A fluorescently labeled version of this compound could be used in high-resolution microscopy to visualize the location and trafficking of specific nAChR subtypes in cells and tissues. A radiolabeled version could be used in binding assays or in positron emission tomography (PET) imaging to map the distribution of nAChRs in the living brain.

Furthermore, this compound and its derivatives could serve as probes to study the metabolic pathways of nicotinic compounds and other aldehydes. Aldehydes are a significant class of compounds, and understanding their metabolism is important, as some are toxins found in tobacco smoke. nih.govnih.gov Studying how this compound is processed by enzymes like cytochrome P450s and aldehyde oxidases could provide valuable insights into the broader biochemistry of aldehyde metabolism and xenobiotic detoxification. researchgate.netebi.ac.uk

Biotechnological Applications of Enzymes in Nicotine Derivative Synthesis or Degradation

The application of enzymes in the synthesis and degradation of nicotine and its derivatives represents a burgeoning field of biotechnology with significant potential. Researchers are harnessing the power of microbial enzymes to develop novel bioremediation strategies, create valuable chemical synthons, and explore therapeutic interventions. While specific enzymatic processes for this compound are not yet extensively detailed in publicly available research, the broader principles of enzymatic nicotine metabolism provide a framework for understanding its potential biotechnological applications.

Microorganisms have evolved diverse metabolic pathways to utilize nicotine as a source of carbon and nitrogen. nih.gov These pathways, primarily the pyridine, pyrrolidine, and the hybrid VPP (a combination of pyridine and pyrrolidine pathways), are mediated by a cascade of specific enzymes that catalyze the transformation of nicotine into various intermediates. mdpi.comfrontiersin.org These enzymatic reactions, often characterized by high specificity and efficiency, form the basis for their biotechnological applications.

One of the most well-studied areas is the use of nicotine-degrading enzymes for environmental cleanup. nih.gov Tobacco processing waste contains high levels of nicotine, which is a toxic environmental pollutant. nih.govasm.org Biological treatment methods using nicotine-degrading microbes or their isolated enzymes offer an eco-friendly and cost-effective alternative to conventional chemical or physical remediation techniques. nih.gov For instance, bacteria like Pseudomonas putida can effectively degrade nicotine. plos.orgoatext.com

The enzymes from these microbes, such as nicotine oxidoreductase (NicA2), have been a particular focus of research. oatext.comacs.org NicA2, found in Pseudomonas putida S16, catalyzes the oxidation of nicotine to N-methylmyosmine, which then hydrolyzes to the non-addictive compound pseudooxynicotine (B1209223). oatext.comacs.org This enzymatic activity has prompted investigations into its potential as a therapeutic agent for smoking cessation by degrading nicotine in the bloodstream before it can reach the brain. oatext.comescholarship.org

Furthermore, the intermediates of nicotine degradation pathways are themselves valuable. For example, 6-hydroxy-L-nicotine, an intermediate in the pyridine pathway, has its own pharmacological activities and can be produced through bacterial fermentation. mdpi.com The enzymatic conversion of nicotine and its derivatives can thus be a source of novel bioactive molecules and fine chemicals.

The table below summarizes key enzymes involved in the degradation of nicotine, which could potentially be engineered or screened for activity on derivatives like this compound.

| Enzyme Name | Source Organism | Catalyzed Reaction | Potential Application |

| Nicotine Oxidoreductase (NicA2) | Pseudomonas putida S16 | Oxidation of nicotine to N-methylmyosmine | Smoking cessation therapy, Bioremediation |

| 6-Hydroxynicotine Oxidase | Arthrobacter species | Oxidation of 6-hydroxynicotine | Synthesis of nicotine derivatives |

| Pseudooxynicotine Amine Oxidase | Pseudomonas putida S16 | Oxidation of pseudooxynicotine to 3-succinoyl-semialdehyde pyridine | Biocatalysis |

| 3-Succinoyl-pyridine Monooxygenase | Pseudomonas putida S16 | Hydroxylation of 3-succinoylpyridine to 6-hydroxy-3-succinoylpyridine | Bioremediation, Chemical synthesis |

| 2,5-Dihydroxypyridine Dioxygenase | Pseudomonas putida S16 | Cleavage of the pyridine ring of 2,5-dihydroxypyridine | Bioremediation |

The study of these enzymes and their pathways continues to reveal new possibilities for biotechnology. While the direct enzymatic manipulation of this compound is a more nascent area, the extensive research on related nicotine derivatives provides a strong foundation for future exploration. The development of enzyme libraries and the use of directed evolution could lead to the discovery or creation of enzymes capable of specifically targeting and modifying this and other novel nicotine analogs for a variety of applications.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing S-Nicotine-5-carboxaldehyde and confirming its structural identity?

- Methodological Answer : Synthesis typically involves selective oxidation of nicotine derivatives using reagents like pyridinium chlorochromate (PCC) or enzymatic catalysis. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For reproducibility, experimental protocols must specify reaction conditions (temperature, solvent, stoichiometry) and purification steps (e.g., column chromatography). New compounds require elemental analysis and X-ray crystallography if possible .

Q. How can researchers assess the purity of S-Nicotine-5-carboxaldehyde, particularly in novel synthetic routes?

- Methodological Answer : Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry. For hygroscopic or thermally unstable samples, Karl Fischer titration or H NMR integration of impurity peaks may be employed. Documentation should include retention times, calibration curves, and comparison to certified reference materials (CRMs) if available .

Q. What systematic approaches are recommended for conducting a literature review on S-Nicotine-5-carboxaldehyde?

- Methodological Answer : Use databases like SciFinder or Reaxys with search terms combining structural descriptors (e.g., "nicotine carboxaldehyde," "CAS 133") and research foci (e.g., "synthesis," "metabolism"). Filter results by publication type (e.g., peer-reviewed articles, patents) and apply backward/forward citation tracking. Critical appraisal should prioritize studies with rigorous experimental validation and transparent data reporting .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of S-Nicotine-5-carboxaldehyde in nucleophilic addition reactions?

- Methodological Answer : Isotopic labeling (e.g., O in the aldehyde group) paired with kinetic isotope effect (KIE) analysis can track reaction pathways. Computational methods (DFT calculations) model transition states and electronic profiles. Experimental validation involves isolating intermediates via quench-flow techniques or cryogenic trapping .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of S-Nicotine-5-carboxaldehyde?

- Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., pH, temperature) using standardized protocols. Compare results via statistical meta-analysis, identifying variables like solvent polarity or measurement techniques (e.g., dynamic light scattering vs. gravimetry). Transparent reporting of raw data and error margins is critical .

Q. What experimental designs are suitable for investigating the biological activity of S-Nicotine-5-carboxaldehyde in neuronal systems?

- Methodological Answer : Use in vitro models (e.g., SH-SY5Y cells) to assess receptor binding affinity via radioligand displacement assays (e.g., H-nicotine). Dose-response curves and Schild analysis quantify potency. In vivo studies require ethical approval and controls for metabolic degradation (e.g., co-administration of CYP450 inhibitors) .

Q. What safety protocols are essential for handling S-Nicotine-5-carboxaldehyde in laboratory settings?

- Methodological Answer : Implement fume hood use for volatile compounds, personal protective equipment (PPE) including nitrile gloves and goggles, and spill containment kits. Stability under storage conditions (e.g., inert atmosphere, desiccants) should be validated via accelerated degradation studies (40°C/75% RH for 6 months) .

Q. How can multi-disciplinary data integration improve the understanding of S-Nicotine-5-carboxaldehyde’s environmental impact?

- Methodological Answer : Combine cheminformatics (e.g., EPI Suite for biodegradability predictions) with ecotoxicology assays (e.g., Daphnia magna lethality tests). Cross-reference chemical databases (NIST, PubChem) with environmental fate models (EQC, USEtox) to predict bioaccumulation and toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products